REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([O:9][C:10](=[O:14])[CH2:11][C:12]#[N:13])[CH3:8].[C:15](OC(=O)C)(=[O:17])[CH3:16]>CN(C)C=O.O>[C:12]([C:11](=[C:15]([OH:17])[CH3:16])[C:10]([O:9][CH2:7][CH3:8])=[O:14])#[N:13] |f:0.1.2|
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Name
|
|
Quantity
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73.3 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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C(C)OC(CC#N)=O
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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90.25 g
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Type
|
reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 15 minute at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred solution during 2 to 3 hours at ambient temperature
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Duration
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2.5 (± 0.5) h
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Type
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CUSTOM
|
Details
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Reaction mixture
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Type
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STIRRING
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Details
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was stirred at ambient temperature for 15 to 20 hours
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Duration
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17.5 (± 2.5) h
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Type
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CUSTOM
|
Details
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Reaction mixture
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (3×100 ml)
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Type
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WASH
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Details
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Combined organic layer was washed with saturated sodium carbonate solution (3×100 ml)
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Type
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CUSTOM
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Details
|
Aqueous carbonate layer was separated
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane (3×100 ml)
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Type
|
WASH
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Details
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Combined organic layer was washed with brine solution (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C(C(=O)OCC)=C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 84.6% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |